1-L-1,2-anhydro-myo-inositol

Glycosidase inhibition Enantioselectivity Mechanism-based inhibitor

1-L-1,2-Anhydro-myo-inositol (CAS 33800-41-8), also designated 1L-conduritol B epoxide, is a cyclitol epoxide belonging to the conduritol family. It is the enantiomerically pure L‑form of 1,2-anhydro-myo-inositol, formally derived from epoxidation of the double bond of (−)-conduritol B.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Cat. No. B1246381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-L-1,2-anhydro-myo-inositol
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1(C(C(C2C(C1O)O2)O)O)O
InChIInChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m1/s1
InChIKeyZHMWOVGZCINIHW-JIGFOQOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-L-1,2-Anhydro-myo-Inositol: Chemical Identity, Class, and Procurement-Relevant Characteristics


1-L-1,2-Anhydro-myo-inositol (CAS 33800-41-8), also designated 1L-conduritol B epoxide, is a cyclitol epoxide belonging to the conduritol family. It is the enantiomerically pure L‑form of 1,2-anhydro-myo-inositol, formally derived from epoxidation of the double bond of (−)-conduritol B [1]. The compound possesses a 7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol core and is distinguished from its D‑enantiomer and the racemic mixture (conduritol B epoxide, CAS 6090-95-5) by its stereochemistry at C1 and C6 [1]. This stereochemical distinction is the critical determinant of its biological activity profile, making enantiomeric identity a key quality attribute for procurement.

Enantiomer identity
L‑form cyclitol epoxide; stereochemistry distinct from D‑enantiomer and racemate
Negative‑control utility
Inactive on β‑glucosidase; avoids false‑positive inactivation signals from D‑component
Synthetic origin
Derived from natural 1L‑quebrachitol; traceable chiral pool starting material

Why 1-L-1,2-Anhydro-myo-Inositol Cannot Be Substituted by Racemic Conduritol B Epoxide or the D‑Enantiomer


Conduritol B epoxide (CBE), the racemic mixture, is widely employed as an irreversible inhibitor of lysosomal acid β-glucosidase (GBA) for Gaucher disease modelling [1]. However, the inhibitory activity resides exclusively in the 1-D enantiomer; the 1-L enantiomer does not inactivate sweet almond β-D-glucosidase and shows distinct, weak α-glucosidase selectivity [2]. Consequently, substitution of enantiopure 1-L-1,2-anhydro-myo-inositol with racemic CBE confounds experimental interpretation when stereochemically controlled activity (or lack thereof) is required, such as in negative-control experiments, enantiomer-specific mechanistic studies, or the synthesis of chiral derivatives via stereospecific epoxide opening.

! Racemic conduritol B epoxide contains active D‑enantiomer, introducing confounding GBA inactivation that may shift interpretation in control experiments.
! 1‑D enantiomer acts as irreversible β‑glucosidase inhibitor; 1‑L is inactive. Using the wrong enantiomer produces opposite activity profiles.
! If enantiomeric excess is not verified, trace D‑enantiomer may skew negative‑control endpoints in mechanistic studies.

Quantitative Differentiation of 1-L-1,2-Anhydro-myo-Inositol from the 1-D Enantiomer and Racemic CBE


Enantioselective Irreversible Inhibition of Sweet Almond β-D-Glucosidase: 1-L vs. 1-D

In a direct head-to-head comparison under identical assay conditions, the 1-D enantiomer of 1,2-anhydro-myo-inositol acted as an irreversible inhibitor of sweet almond β-D-glucosidase, whereas the 1-L enantiomer showed no detectable inactivation [1]. This defines the 1-L form as the inactive enantiomer for this therapeutically relevant target.

β‑Glucosidase inhibition
Head‑to‑head
1‑L: No detectable inactivation vs. 1‑D: Irreversible inhibition
Enantiomer‑specific assay context; supports negative‑control fit
Sweet almond β‑glucosidase; parallel assay
Glycosidase inhibition Enantioselectivity Mechanism-based inhibitor

Differential α-Glucosidase Inhibitory Profile: Yeast vs. Bacterial Enzyme

1-L-1,2-Anhydro-myo-inositol is reported to be a weak competitive inhibitor of yeast α-glucosidase [1] but exhibits no detectable inhibition of the α-glucosidase from Bacillus stearothermophilus [2]. This contrasts with the 1-D enantiomer, which is inactive toward α-glucosidases from both sources [2].

α‑Glucosidase profile
Head‑to‑head
1‑L: Weak yeast α‑glucosidase inhibition; none on B. stearothermophilus 1‑D: Inactive on both
Species‑selective probe for enzyme fingerprinting studies
Yeast and bacterial enzymes; competitive inhibition context
α-Glucosidase Species selectivity Weak competitive inhibition

Absence of Glucocerebrosidase (GBA) Inhibition Contrasts with Racemic CBE (IC50 ~9 µM)

Racemic conduritol B epoxide (DL-1,2-anhydro-myo-inositol) is a well-characterized irreversible inhibitor of lysosomal acid β-glucosidase (GBA), with a reported IC50 of approximately 9 µM . Because inhibition is mediated exclusively by the 1-D enantiomer, the enantiopure 1-L compound is devoid of this activity [1], making it the appropriate negative control for GBA inhibition assays and Gaucher cell models.

GBA inhibition
Class‑level
1‑L: No inhibition Racemic CBE: IC₅₀ ≈ 9 µM
Supports negative‑control selection; avoids confounding GBA inactivation
In vitro GBA assay; Gaucher model context
Glucocerebrosidase Gaucher disease Negative control

Synthetic Accessibility from Natural Chiral Pool: 1L-Quebrachitol vs. 1D-Pinitol Route

An eight-step synthesis of 1-L-1,2-anhydro-myo-inositol from naturally occurring 1L-quebrachitol has been described, yielding the enantiopure epoxide without epoxide migration [1]. The analogous 1-D enantiomer is accessed from 1D-pinitol [2]. Optical rotation and NMR data confirm the stereochemical integrity of the product [1], an important quality criterion not applicable to racemic CBE.

Synthetic route
Reported
Synthesised from 1L‑quebrachitol (8 steps); enantiopurity confirmed by NMR/polarimetry
Traceable synthetic origin; supports stereochemical reproducibility
1‑D enantiomer from 1D‑pinitol; racemic from myo‑inositol
Chiral pool synthesis Quebrachitol Stereochemical purity

High-Value Application Scenarios for Enantiopure 1-L-1,2-Anhydro-myo-Inositol


Negative Control in Gaucher Disease Cell and Animal Models

Because racemic CBE irreversibly inactivates GBA (IC50 ~9 µM), it is used to generate Gaucher-like glucocerebroside accumulation in macrophages and mice [1]. The enantiopure 1-L compound is devoid of GBA inhibitory activity and serves as the essential negative control to distinguish on-target GBA effects from off-target epoxide reactivity .

Enantiomer-Specific Mechanistic Studies of β-Glucosidase Active-Site Geometry

The 1-L enantiomer does not undergo the trans-diaxial epoxide opening required for covalent inactivation of β-glucosidases, in contrast to the 1-D enantiomer which fits the active site in a β-D-glucopyranoside-like orientation [1]. Researchers can use the 1-L form to probe the stereochemical constraints of the enzyme active site without triggering irreversible inhibition.

Chiral Building Block for Synthesis of Inositol-Derived Probes and Inhibitors

The enantiopure epoxide can undergo stereospecific nucleophilic ring-opening to generate 1L-chiro-inositol derivatives or other functionalised cyclitols [1]. This makes it a valuable chiral synthon for constructing libraries of inositol-based chemical probes where defined stereochemistry is critical.

Selectivity Profiling in Mixed-Glycosidase Enzymatic Assays

The weak competitive inhibition of yeast α-glucosidase by the 1-L enantiomer, combined with its lack of activity on bacterial α-glucosidase and β-glucosidases [1], allows its use as a species-selective α-glucosidase fingerprinting tool in enzymology studies .

Application
Selection Property
Validation Focus
Gaucher model negative‑control studies
Enantiomer‑specific GBA inactivity
Confirm no GBA inactivation in cell/animal models
β‑Glucosidase active‑site mechanistic studies
L‑form fits inactive orientation
Verify no irreversible inhibition in enzyme assays
Chiral inositol probe synthesis
Enantiopure epoxide synthon
Check stereochemical integrity during ring‑opening
α‑Glucosidase selectivity profiling
Species‑selective weak inhibition
Validate selectivity across glycosidase panels
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